molecular formula C9H13NO4S2 B7960428 Erdosteine Methyl Ester

Erdosteine Methyl Ester

Número de catálogo: B7960428
Peso molecular: 263.3 g/mol
Clave InChI: VLQHIMHOYRPRTM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Erdosteine Methyl Ester is a derivative of Erdosteine, a thiol-based drug primarily used for its mucolytic properties. Erdosteine is known for its ability to break down mucus, making it easier to expel from the respiratory tract.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Erdosteine Methyl Ester can be synthesized through esterification reactions. One common method involves the reaction of Erdosteine with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically requires heating to facilitate the formation of the ester bond.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Erdosteine Methyl Ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Erdosteine and methanol.

    Oxidation: The thiol group in this compound can be oxidized to form disulfides.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Aplicaciones Científicas De Investigación

Introduction to Erdosteine Methyl Ester

This compound, a derivative of erdosteine, is a compound that has garnered attention for its potential therapeutic applications in respiratory diseases. Originally developed as a mucolytic agent, erdosteine has demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, and antibacterial properties. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, clinical studies, and potential future uses.

Mucolytic Activity

This compound acts primarily as a mucolytic agent by breaking down mucus in the airways. This facilitates easier expectoration and improves respiratory function. The compound is metabolized to its active form, Met 1, which enhances mucociliary clearance and reduces sputum viscosity .

Antioxidant Properties

The antioxidant effects of this compound are significant. Met 1 has been shown to scavenge reactive oxygen species (ROS), including hydrogen peroxide and hypochlorous acid. This action helps mitigate oxidative stress in lung tissues, which is crucial for patients suffering from chronic obstructive pulmonary disease (COPD) and other pulmonary conditions .

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting the activation of nuclear factor-κB (NF-κB) and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. These effects contribute to its therapeutic potential in treating inflammatory lung diseases .

Antibacterial Activity

Research indicates that this compound also possesses antibacterial properties, particularly against respiratory pathogens. It disrupts the integrity of bacterial fimbriae, which may enhance its efficacy when used alongside antibiotics in treating respiratory infections .

Chronic Obstructive Pulmonary Disease (COPD)

This compound has been extensively studied for its role in managing COPD. Clinical trials have shown that it significantly reduces the frequency and severity of exacerbations in COPD patients. For instance, the RESTORE study demonstrated a 47% reduction in exacerbation rates among patients treated with erdosteine compared to placebo .

Table 1: Clinical Efficacy of Erdosteine in COPD Studies

Study NamePatient CountTreatment DurationExacerbation Rate ReductionNotes
RESTORE25412 months47%Significant reduction in AECOPDs
EQUALIFE1558 monthsSignificantImproved quality of life
Fioretti & Bandera1326 monthsReduced severityDecreased work absence days

Chronic Bronchitis

In patients with chronic bronchitis, erdosteine has shown promise in reducing symptoms and improving overall respiratory function. A study involving 237 patients demonstrated that combining erdosteine with antibiotics led to faster symptom relief compared to antibiotics alone .

Potential Use in Asthma

Although not yet clinically validated, preliminary studies suggest that this compound could be beneficial as an adjunct therapy for asthma. It has been observed to modulate inflammatory responses without suppressing cough reflexes essential for mucus clearance .

Investigating Pulmonary Fibrosis

Emerging research indicates that erdosteine may have potential applications in treating idiopathic pulmonary fibrosis (IPF). Experimental studies have shown that it can prevent bleomycin-induced lung fibrosis in animal models by reducing oxidative stress and inflammation . Further clinical investigations are warranted.

Combination Therapies

The combination of this compound with other agents, such as ascorbic acid, is being explored to enhance its therapeutic effects. Such combinations could potentially improve outcomes for patients with complex respiratory conditions .

Mecanismo De Acción

Erdosteine Methyl Ester exerts its effects primarily through its active metabolites, which are formed after the compound undergoes metabolic transformation in the body. These metabolites possess mucolytic properties, breaking down mucus and facilitating its expulsion from the respiratory tract. Additionally, the compound exhibits antioxidant activity by scavenging reactive oxygen species, thereby reducing oxidative stress and inflammation .

Comparación Con Compuestos Similares

Erdosteine Methyl Ester can be compared with other thiol-based mucolytic agents, such as:

    Carbocysteine: Another mucolytic agent with similar properties but different chemical structure.

    N-acetylcysteine: Known for its antioxidant and mucolytic effects, often used in the treatment of respiratory conditions.

    Ambroxol: A mucolytic agent with additional anti-inflammatory properties.

Uniqueness: this compound is unique due to its dual action as a mucolytic and antioxidant agent. Its ability to reduce oxidative stress while breaking down mucus makes it particularly valuable in the treatment of respiratory conditions .

Actividad Biológica

Erdosteine Methyl Ester (CAS No: 1667709-77-4) is a derivative of erdosteine, a well-established mucolytic agent primarily used in treating chronic obstructive pulmonary disease (COPD) and other respiratory conditions. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and mucolytic properties, supported by clinical studies and research findings.

  • Molecular Formula : C₉H₁₃NO₄S₂
  • Molecular Weight : 263.33 g/mol

This compound retains many biological activities associated with erdosteine, including:

  • Antioxidant Activity : this compound exhibits significant antioxidant properties, primarily through its metabolite Met 1. This metabolite scavenges reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl) effectively, thereby reducing oxidative stress in tissues .
  • Anti-inflammatory Effects : The compound has been shown to inhibit the activation of nuclear factor-κB (NF-κB) in macrophages and reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) . This mechanism is crucial for mitigating inflammation in respiratory diseases.
  • Mucolytic Activity : this compound aids in breaking down mucus and improving mucociliary clearance, which is essential for patients with chronic bronchitis and COPD.

Clinical Studies

Numerous clinical trials have evaluated the efficacy of this compound in various patient populations. Below is a summary of significant findings:

StudyPopulationTreatmentOutcome
Dal Negro et al., 2017445 patients with stable COPDErdosteine 300 mg twice daily vs. placeboReduction in acute exacerbation rates by 19.4%
Fioretti & Bandera132 patients with chronic bronchitisErdosteine 300 mg twice daily vs. placeboSignificant reduction in exacerbation incidence and severity
EQUALIFE Study155 patients with moderate COPDErdosteine 300 mg twice daily during winterReduced hospitalization days and improved quality of life
Hayashi et al.Mouse lung injury modelErdosteine treatmentInhibition of LPS-induced neutrophil influx

Case Studies

  • Chronic Bronchitis Management : In a randomized controlled trial involving patients with chronic bronchitis, treatment with this compound significantly improved symptoms such as cough frequency and sputum viscosity compared to placebo .
  • COPD Exacerbation Prevention : A multicenter study demonstrated that patients receiving Erdosteine showed a marked decrease in acute exacerbations of COPD, highlighting its role as an adjunct therapy in managing chronic respiratory conditions .

Propiedades

IUPAC Name

methyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2/c1-14-8(12)5-15-4-7(11)10-6-2-3-16-9(6)13/h6H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQHIMHOYRPRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC(=O)NC1CCSC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.